molecular formula C20H16BrN5O3 B2845846 N-(2-bromo-4-methylphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1115959-68-6

N-(2-bromo-4-methylphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2845846
CAS No.: 1115959-68-6
M. Wt: 454.284
InChI Key: NYTCDGYORSKIIM-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide (CAS: 1251628-61-1, C₁₉H₁₄BrN₅O₃, MW: 440.25) is a triazolo[4,3-a]pyrazine derivative characterized by a phenoxy substituent at position 8 and a 2-bromo-4-methylphenyl acetamide group .

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O3/c1-13-7-8-16(15(21)11-13)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)29-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTCDGYORSKIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromo-4-methylphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound characterized by its unique molecular structure which includes a bromo-substituted aromatic ring and a triazolo-pyrazine moiety. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.

Molecular Structure and Properties

The molecular formula of the compound is C20H22BrN5O3 with a molecular weight of approximately 448.33 g/mol. Its structure comprises multiple functional groups that may influence its reactivity and interactions in biological systems. The presence of the bromo group allows for nucleophilic substitution reactions, while the acetamide group can undergo hydrolysis under acidic or basic conditions. Furthermore, the triazolo and pyrazine rings may engage in electrophilic aromatic substitution reactions due to their electron-rich nature .

Anthelmintic Activity

Preliminary studies have indicated that this compound exhibits promising anthelmintic activity . It has been evaluated against various parasitic infections, suggesting that its structural features enable interaction with biological targets such as enzymes or receptors crucial for parasitic survival and proliferation .

The mechanism of action for this compound is thought to involve its binding affinity to specific biological targets. Interaction studies typically utilize techniques such as molecular docking and binding assays to elucidate how the compound interacts with enzymes implicated in parasitic infections. Understanding these interactions is essential for optimizing the therapeutic profile of the compound .

Case Studies

Several studies have explored the biological activity of structurally similar compounds. For instance:

  • A study on thiazole derivatives showed significant anticancer activity when tested against various cancer cell lines .
  • Another investigation into benzotriazole derivatives revealed effective antiparasitic properties against Trypanosoma cruzi, demonstrating the importance of structural modifications in enhancing biological efficacy .

These findings highlight the potential for this compound to serve as a lead compound in developing new therapeutic agents.

Comparative Analysis

To better understand the biological activity of this compound compared to other compounds with similar structures, a comparative analysis is presented in the table below:

Compound NameBiological ActivityIC50 (µM)Reference
N-(2-bromo-4-methylphenyl)-2-{...}AnthelminticTBD
Thiazole DerivativeAnticancer18.4
Benzotriazole DerivativeAntiparasitic25 (epimastigote)

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocyclic Modifications

a) Triazolo[4,3-a]pyrazine Derivatives
  • Compound 45 (C₂₈H₂₇N₇O): Features an 8-amino group and a 4-(4-benzylpiperazin-1-yl)phenyl substituent. The absence of a phenoxy group at position 8 and the inclusion of a benzylpiperazine moiety enhance its solubility and receptor-binding affinity compared to the target compound. Melting point: 244–246°C .
  • N-(4-(8-amino-3-oxo-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)acrylamide (194): Substituted with an acrylamide group, this derivative exhibits higher reactivity in electrophilic addition reactions due to the α,β-unsaturated carbonyl system .
b) Pyrazine/Pyrazole Hybrids
  • N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide: Incorporates a pyrrolo-triazolo-pyrazine core and a cyclopentyl group, enhancing lipophilicity (logP >3.5) compared to the target compound’s bromophenyl group .

Substituent Effects on Bioactivity

Compound Key Substituents Bioactivity/Property Reference
Target Compound 8-phenoxy, 2-bromo-4-methylphenyl Potential kinase inhibition (hypothesized)
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine ring, bromophenyl Ligand for metal coordination; structural analog of benzylpenicillin
Compound 16 8-amino, 3,5-di-tert-butyl-4-hydroxybenzamide Antioxidant activity (radical scavenging)
4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine core, sulfonamide Kinase inhibitor (IC₅₀ <100 nM in preclinical models)

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) logP (Predicted) Solubility (µg/mL)
Target Compound 440.25 Not reported 3.8 (ChemAxon) <10 (aqueous)
Compound 45 493.56 244–246 4.2 15–20 (DMSO)
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide 293.14 160–162 2.1 >100 (DMSO)

Research Implications

The target compound’s 8-phenoxy and bromophenyl groups may confer selective binding to kinase domains or GPCRs, while analogs like Compound 16 prioritize antioxidant efficacy . Structural variations in the heterocyclic core (e.g., pyrazolo-pyrimidine vs. triazolo-pyrazine) significantly alter metabolic stability and target engagement .

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